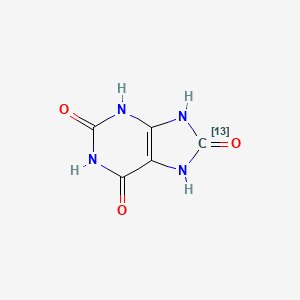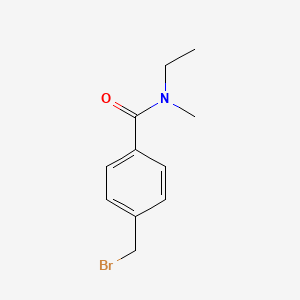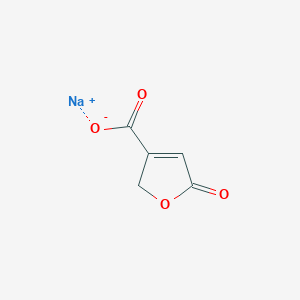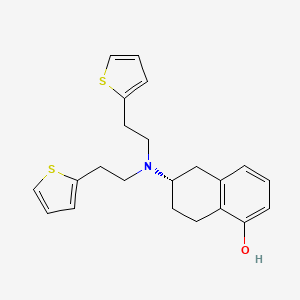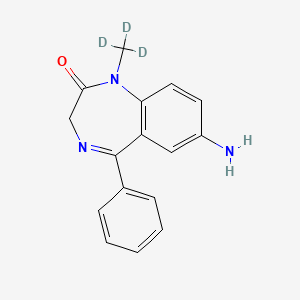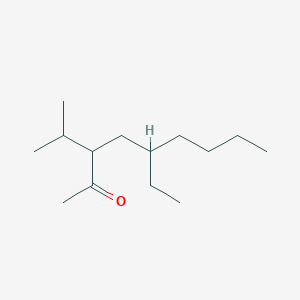
5-Ethyl-3-propan-2-ylnonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-propan-2-ylnonan-2-one is an organic compound belonging to the ketone family It is characterized by a nonane backbone with ethyl and isopropyl substituents at the 5th and 3rd positions, respectively, and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-propan-2-ylnonan-2-one can be achieved through several methods:
Aldol Condensation: This method involves the reaction of 5-ethyl-3-propan-2-ylpentanal with acetone under basic conditions to form the desired ketone.
Grignard Reaction: Another approach is the reaction of 5-ethyl-3-propan-2-ylpentylmagnesium bromide with acetone, followed by acidic workup to yield the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-propan-2-ylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or hydrazines under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-3-propan-2-ylnonan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-propan-2-ylnonan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-methylhexan-2-one: Similar structure but with a shorter carbon chain.
3-Propan-2-yl-5-methylheptan-2-one: Similar structure with different substituents.
5-Ethyl-3-propan-2-ylheptan-2-one: Similar structure with a different carbon chain length.
Uniqueness
5-Ethyl-3-propan-2-ylnonan-2-one is unique due to its specific combination of substituents and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
5-ethyl-3-propan-2-ylnonan-2-one |
InChI |
InChI=1S/C14H28O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11,13-14H,6-10H2,1-5H3 |
InChI Key |
TYFLCMNCXPCVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


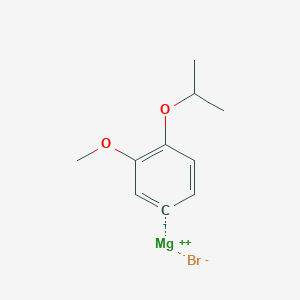
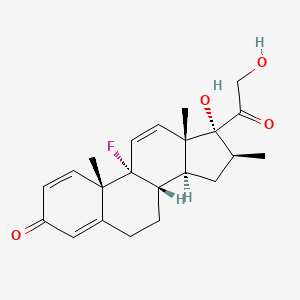
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)

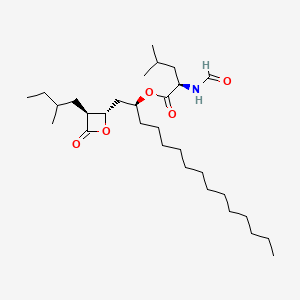
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)

